molecular formula C21H27NO4S2 B2653008 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine CAS No. 1421462-98-7

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Cat. No.: B2653008
CAS No.: 1421462-98-7
M. Wt: 421.57
InChI Key: FTRCUSDSMNPMKU-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a synthetic piperidine derivative intended for research and development purposes exclusively. This compound features a piperidine core functionalized with a 2-methoxy-5-methylphenyl sulfonyl group and a (4-methoxyphenyl)thio methyl moiety, a structure that suggests potential for diverse pharmacological investigation. Compounds containing sulfonyl and arylthio substituents on a piperidine scaffold are of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents . For instance, recent studies highlight sulfonyl piperidine derivatives as subjects of investigation for treating prokineticin-mediated diseases . Furthermore, structurally related 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, representing valuable tools for neuroscience research . The presence of the sulfonamide and thioether functional groups makes this compound a relevant intermediate for probing structure-activity relationships (SAR), studying molecular mechanisms of action, and developing new chemical entities for basic scientific research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-16-4-9-20(26-3)21(14-16)28(23,24)22-12-10-17(11-13-22)15-27-19-7-5-18(25-2)6-8-19/h4-9,14,17H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRCUSDSMNPMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, with the CAS number 1421462-98-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H27NO4S2C_{21}H_{27}NO_{4}S_{2} with a molecular weight of 421.6 g/mol. The compound contains a piperidine ring, which is often associated with various biological activities, and sulfonyl and thioether functionalities that enhance its pharmacological profile.

PropertyValue
CAS Number1421462-98-7
Molecular FormulaC21H27NO4S2
Molecular Weight421.6 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives with similar structures demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Case Study:
In a comparative study involving several pyrazole derivatives, one derivative (not directly related but structurally similar) displayed effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that compounds with similar functional groups may exhibit comparable antibacterial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease. Compounds containing sulfonamide functionalities are known for their enzyme inhibitory properties. For example, synthesized compounds in a related study showed IC50 values ranging from 2.14 to 6.28 µM against AChE, indicating promising enzyme inhibition capabilities .

Table: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.21
Compound CAcetylcholinesterase6.28

Pharmacological Implications

The biological activities associated with this compound suggest its potential use in therapeutic applications such as:

  • Antibacterial agents: Targeting resistant bacterial strains.
  • Cognitive enhancers: Through AChE inhibition, it may contribute to improved cognitive function.
  • Antiproliferative agents: Given the structural similarities to known anticancer compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound A: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine
  • Key Differences :
    • The sulfonyl group is attached to a 5-isopropyl-4-methylphenyl ring instead of 2-methoxy-5-methylphenyl.
    • Lacks the thioether substituent; instead, a methyl group is present on the piperidine.
  • The absence of the thioether may improve metabolic stability but reduce redox-mediated activity.
Compound B: (4-Methoxy-2,6-dimethylphenyl)sulfonyl Derivatives
  • Key Differences: Sulfonyl groups are attached to 4-methoxy-2,6-dimethylphenyl rings. No piperidine or thioether moieties.
  • Implications :
    • The 2,6-dimethyl substitution creates steric hindrance, limiting rotational freedom compared to the target compound’s 2-methoxy-5-methylphenyl group.

Thioether vs. Other Linkages

Compound C: 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine
  • Key Differences :
    • Replaces the 4-methoxyphenylthio group with a 1,3,4-oxadiazole-thio moiety.
    • Uses a benzenesulfonyl group instead of 2-methoxy-5-methylphenylsulfonyl.
  • The benzenesulfonyl group lacks the methoxy and methyl substituents, altering electronic effects.
Compound D: 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
  • Key Differences :
    • Features a nitro group (electron-withdrawing) on the phenylthio substituent instead of methoxy (electron-donating).

Piperidine Substitution Patterns

Compound E: ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE
  • Key Differences :
    • Contains a 4-chlorobenzyl group and an ester moiety on the piperidine.
    • The sulfonyl group is attached to a 4-methoxyphenyl ring.
  • The ester group introduces hydrolytic instability compared to the thioether in the target compound.

Comparative Analysis Table

Compound Name/Structure Key Substituents Biological Activity (If Reported) Key Differences from Target Compound
Target Compound 2-Methoxy-5-methylphenylsulfonyl; 4-methoxyphenylthio methyl Hypothetical: HDAC inhibition, antimicrobial N/A
Compound A 5-Isopropyl-2-methoxy-4-methylphenylsulfonyl; 4-methylpiperidine Unknown No thioether; bulkier sulfonyl substituent
Compound C Benzenesulfonyl; oxadiazole-thio Antibacterial Oxadiazole replaces thioether; simpler sulfonyl
Compound D 4-Nitrophenylthio Unknown Nitro group (electron-withdrawing) vs. methoxy
Compound E 4-Methoxyphenylsulfonyl; chlorobenzyl; ester Unknown Chlorobenzyl and ester; different sulfonyl position

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